Cas no 2172525-20-9 (1-hexyl-9-methyl-1,7-diazaspiro4.5decane)

1-hexyl-9-methyl-1,7-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane
- EN300-1273921
- 2172525-20-9
- 1-hexyl-9-methyl-1,7-diazaspiro4.5decane
-
- インチ: 1S/C15H30N2/c1-3-4-5-6-9-17-10-7-8-15(17)11-14(2)12-16-13-15/h14,16H,3-13H2,1-2H3
- InChIKey: RGRCIFHZQOKWBG-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCCC)CCCC21CNCC(C)C2
計算された属性
- せいみつぶんしりょう: 238.240898965g/mol
- どういたいしつりょう: 238.240898965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-hexyl-9-methyl-1,7-diazaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273921-0.25g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 0.25g |
$1774.0 | 2023-06-08 | ||
Enamine | EN300-1273921-5.0g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 5g |
$5594.0 | 2023-06-08 | ||
Enamine | EN300-1273921-1000mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 1000mg |
$1929.0 | 2023-10-02 | ||
Enamine | EN300-1273921-100mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 100mg |
$1697.0 | 2023-10-02 | ||
Enamine | EN300-1273921-2500mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 2500mg |
$3782.0 | 2023-10-02 | ||
Enamine | EN300-1273921-1.0g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 1g |
$1929.0 | 2023-06-08 | ||
Enamine | EN300-1273921-50mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 50mg |
$1620.0 | 2023-10-02 | ||
Enamine | EN300-1273921-250mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 250mg |
$1774.0 | 2023-10-02 | ||
Enamine | EN300-1273921-0.5g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 0.5g |
$1851.0 | 2023-06-08 | ||
Enamine | EN300-1273921-10000mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 10000mg |
$8295.0 | 2023-10-02 |
1-hexyl-9-methyl-1,7-diazaspiro4.5decane 関連文献
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1-hexyl-9-methyl-1,7-diazaspiro4.5decaneに関する追加情報
Introduction to 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane (CAS No. 2172525-20-9)
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its intriguing spirocyclic framework and potential biological activities. The compound, identified by its Chemical Abstracts Service (CAS) number 2172525-20-9, belongs to a class of spirocyclic amines that exhibit distinct chemical and pharmacological properties. This introduction delves into the molecular structure, synthesis, and emerging applications of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane, highlighting its relevance in contemporary research and development.
The molecular architecture of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane features a spirocyclic core composed of a nitrogen-containing heterocycle linked to a decane ring system. The presence of two nitrogen atoms in the spirocycle introduces multiple sites for functionalization, making it a versatile scaffold for designing bioactive molecules. The hexyl and methyl substituents appended to the spirocycle contribute to the compound's lipophilicity, which is a critical factor in determining its membrane permeability and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane, employing strategies such as transition-metal-catalyzed cycloadditions and ring-closing metathesis. These synthetic routes have not only improved yield but also allowed for the introduction of diverse substituents at strategic positions within the molecule. The ability to modify the structure systematically has opened new avenues for exploring its pharmacological potential.
In the realm of medicinal chemistry, 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane has been investigated for its potential role as an intermediate in the development of novel therapeutic agents. Studies have suggested that the spirocyclic amine moiety may interact with biological targets such as enzymes and receptors, modulating pathways involved in inflammation, pain perception, and neurodegeneration. The compound's unique structural features make it an attractive candidate for further exploration in drug discovery programs.
One particularly promising area of research involves the exploration of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane as a precursor for small-molecule drugs targeting neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties by inhibiting oxidative stress and modulating neurotransmitter release. The spirocyclic core's rigidity provides stability while allowing for conformational flexibility necessary for binding to biological macromolecules.
The pharmacokinetic profile of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane is another critical aspect that has been examined in recent research. Its lipophilic nature suggests good oral bioavailability, which is essential for developing drugs with systemic action. Additionally, the compound's metabolic stability has been assessed through in vitro studies, revealing a favorable half-life that could support repeated dosing regimens.
Emerging evidence also points to the potential use of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane in combinatorial therapy approaches. By serving as a versatile scaffold, it can be modified to generate libraries of compounds with distinct biological activities. This approach aligns with current trends in drug development, where polypharmacology—targeting multiple disease pathways simultaneously—is increasingly recognized as an effective strategy for achieving therapeutic synergy.
The synthesis and application of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane have been supported by computational modeling techniques that aid in predicting molecular interactions and optimizing drug-like properties. Molecular docking studies have identified key binding pockets on target proteins, providing insights into how modifications to the spirocycle can enhance binding affinity and selectivity.
In conclusion, 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane represents a compelling molecule with significant potential in pharmaceutical research and development. Its unique structural features combined with recent advances in synthetic methodologies make it a valuable asset for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, 2172525-20-9 will undoubtedly play a pivotal role in shaping future developments in medicinal chemistry.
2172525-20-9 (1-hexyl-9-methyl-1,7-diazaspiro4.5decane) 関連製品
- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 126931-29-1(4-(t-Butyldimethylsilyloxy)cyclohexanol)
- 1516935-25-3(methyl 2-(4-amino-2-methyloxan-4-yl)acetate)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)
- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)